1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone
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Overview
Description
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone is an organic compound that features both a methoxyphenyl group and a phenylsulfonyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-2-(phenylsulfonyl)ethanone typically involves the reaction of 3-methoxybenzaldehyde with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group on the benzaldehyde facilitates the formation of the ethanone linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-2-(phenylsulfonyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group may interact with cellular receptors, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzyloxy-3-methoxyphenyl)ethanone: Similar structure but with a benzyloxy group instead of a sulfonyl group.
1-(3-Methoxyphenyl)piperazine: Contains a piperazine ring instead of an ethanone backbone.
1-(4-Hydroxy-3-methoxyphenyl)decan-3-one: Features a longer alkyl chain and a hydroxy group.
Uniqueness
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone is unique due to its combination of a methoxyphenyl group and a phenylsulfonyl group, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C15H14O4S |
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Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O4S/c1-19-13-7-5-6-12(10-13)15(16)11-20(17,18)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
InChI Key |
HHEJEAZSXBXRPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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